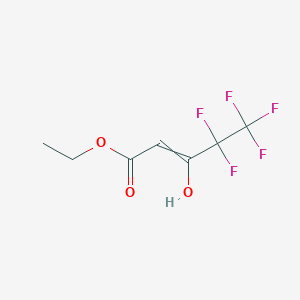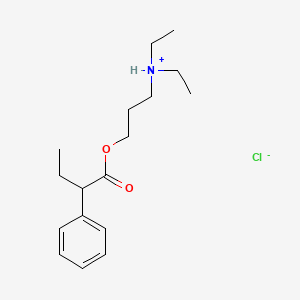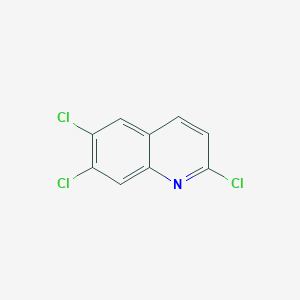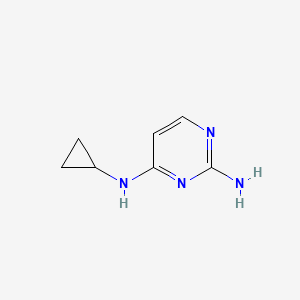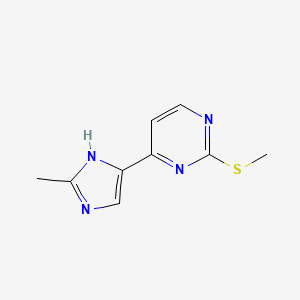
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yields.
化学反応の分析
Types of Reactions
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-(2-methyl-1H-imidazol-4-yl)pyrimidine: Lacks the methylthio group.
2-(methylthio)pyrimidine: Lacks the imidazole ring.
4-(1H-imidazol-4-yl)-2-(methylthio)pyrimidine: Lacks the methyl group on the imidazole ring.
Uniqueness
4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine is unique due to the presence of both the imidazole and pyrimidine rings, as well as the methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
1184920-27-1 |
|---|---|
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC名 |
4-(2-methyl-1H-imidazol-5-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-6-11-5-8(12-6)7-3-4-10-9(13-7)14-2/h3-5H,1-2H3,(H,11,12) |
InChIキー |
QARGDRPWKAEALP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)C2=NC(=NC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




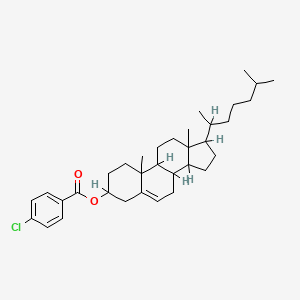
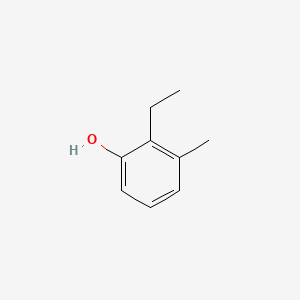

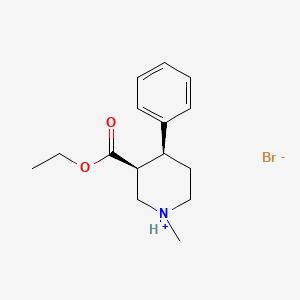


![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
